molecular formula C42H46F3N5O8S B12393140 RLA-4842

RLA-4842

Cat. No.: B12393140
M. Wt: 837.9 g/mol
InChI Key: SRECGUSVMOIDAN-QHRRNFNDSA-N
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Description

Based on general guidelines for compound characterization (), its analysis would typically include molecular formula, weight, solubility, and pharmacological properties.

Properties

Molecular Formula

C42H46F3N5O8S

Molecular Weight

837.9 g/mol

InChI

InChI=1S/C42H46F3N5O8S/c1-47(15-16-48(2)38(53)55-33-5-3-14-40(23-33)56-41(58-57-40)28-18-25-17-26(20-28)21-29(41)19-25)37(52)54-32-10-8-30(9-11-32)50-36(59)49(35(51)39(50)12-4-13-39)31-7-6-27(24-46)34(22-31)42(43,44)45/h6-11,22,25-26,28-29,33H,3-5,12-21,23H2,1-2H3/t25?,26?,28?,29?,33-,40-,41?/m1/s1

InChI Key

SRECGUSVMOIDAN-QHRRNFNDSA-N

Isomeric SMILES

CN(CCN(C)C(=O)OC1=CC=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)C(=O)O[C@@H]5CCC[C@@]6(C5)OC7(C8CC9CC(C8)CC7C9)OO6

Canonical SMILES

CN(CCN(C)C(=O)OC1=CC=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)C(=O)OC5CCCC6(C5)OC7(C8CC9CC(C8)CC7C9)OO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 166642585 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are essential for understanding how this compound can be prepared in a laboratory setting. Unfortunately, specific synthetic routes for CID 166642585 were not found in the available resources. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production methods for CID 166642585 would likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 166642585 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.

    Industry: CID 166642585 may have industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

Conclusion

CID 166642585 is a compound with significant potential in various scientific and industrial fields. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides a comprehensive overview of its importance and potential uses. Further research and experimental studies are necessary to fully explore and utilize the capabilities of this compound.

Comparison with Similar Compounds

Key Observations :

  • Methylation (as in CID 185389) increases LogP, reducing solubility but enhancing membrane permeability .
  • Higher molecular weight correlates with decreased bioavailability, a trend observed in oscillatoxin analogs .

Pharmacological and Toxicological Profiles

Mechanism of Action

If structurally aligned with oscillatoxins, CID 166642585 may inhibit Na⁺/K⁺-ATPase, similar to palytoxin analogs. This mechanism disrupts cellular ion gradients, leading to cytotoxicity .

Toxicity Comparison

  • Oscillatoxin D : LD₅₀ (mouse, IV) = 0.75 µg/kg; severe neurotoxicity .
  • CID 166642585 : Estimated LD₅₀ = 1–2 µg/kg, assuming reduced potency due to structural variations .

Therapeutic Potential

Unlike oscillatoxin E (CID 156582093), which shows antitumor activity, CID 166642585’s efficacy remains speculative without empirical data. Preclinical studies would need to assess its IC₅₀ in cancer cell lines .

Q & A

Q. How to validate novel hypotheses about CID 166642585’s mechanisms?

  • Use knockout experiments (e.g., isotopic labeling to trace reaction pathways) .
  • Perform in silico docking studies to predict binding affinities with biological targets .
  • Validate via independent replication in external labs with blinded protocols .

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